1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1823912-21-5
VCID: VC11705815
InChI: InChI=1S/C6H5F3N2O2/c1-11-2-10-3(5(12)13)4(11)6(7,8)9/h2H,1H3,(H,12,13)
SMILES: CN1C=NC(=C1C(F)(F)F)C(=O)O
Molecular Formula: C6H5F3N2O2
Molecular Weight: 194.11 g/mol

1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

CAS No.: 1823912-21-5

Cat. No.: VC11705815

Molecular Formula: C6H5F3N2O2

Molecular Weight: 194.11 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid - 1823912-21-5

Specification

CAS No. 1823912-21-5
Molecular Formula C6H5F3N2O2
Molecular Weight 194.11 g/mol
IUPAC Name 1-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid
Standard InChI InChI=1S/C6H5F3N2O2/c1-11-2-10-3(5(12)13)4(11)6(7,8)9/h2H,1H3,(H,12,13)
Standard InChI Key ZVMYPWGZBCKYFZ-UHFFFAOYSA-N
SMILES CN1C=NC(=C1C(F)(F)F)C(=O)O
Canonical SMILES CN1C=NC(=C1C(F)(F)F)C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered imidazole ring substituted at positions 1, 4, and 5. The 1-methyl group enhances steric stability, while the 5-trifluoromethyl group contributes to electron-deficient character, influencing reactivity and intermolecular interactions. The 4-carboxylic acid moiety enables hydrogen bonding and salt formation, critical for solubility and biological activity .

Molecular Formula: C6H5F3N2O2\text{C}_6\text{H}_5\text{F}_3\text{N}_2\text{O}_2
Molecular Weight: 202.11 g/mol
IUPAC Name: 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

Spectral and Computational Data

While experimental spectral data for this compound are not explicitly reported, analogs such as 2-chloro-1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid (CAS: VC17702210) provide reference points. Key features include:

  • IR: Strong absorption bands for carboxylic acid (-COOH, ~2500–3300 cm1^{-1}) and C-F stretches (1000–1300 cm1^{-1}).

  • NMR: 1H^{1}\text{H} NMR signals for imidazole protons (~7–8 ppm) and methyl groups (~3 ppm); 19F^{19}\text{F} NMR signals for CF3_3 (~-60 ppm) .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid likely involves multi-step strategies similar to those for related imidazole derivatives:

  • Imidazole Ring Formation: Cyclocondensation of α-amino ketones or via 1,3-dipolar cycloaddition reactions. For example, ethyl isocyanoacetate reacts with nitriles under catalytic conditions to form imidazole esters .

  • Trifluoromethylation: Introduction of the CF3_3 group at position 5 using trifluoromethylating agents (e.g., CF3_3I, TMSCF3_3) in polar aprotic solvents like DMF or acetonitrile .

  • Carboxylic Acid Derivatization: Hydrolysis of ester intermediates (e.g., ethyl 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate) using alkaline conditions (NaOH, 75% yield) .

Example Reaction Sequence:

Ethyl isocyanoacetate+CF3-containing nitrileAgOTf/KOTfEthyl 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylateNaOH1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid\text{Ethyl isocyanoacetate} + \text{CF}_3\text{-containing nitrile} \xrightarrow{\text{AgOTf/KOTf}} \text{Ethyl 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate} \xrightarrow{\text{NaOH}} \text{1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid}

Key Chemical Reactions

  • Esterification: Reaction with alcohols (e.g., ethanol) under acidic conditions forms esters, enhancing lipophilicity .

  • Amidation: Coupling with amines via carbodiimide chemistry yields amide derivatives, useful in drug design .

  • Electrophilic Substitution: The electron-deficient imidazole ring undergoes halogenation or nitration at position 2.

CompoundTarget ActivitySelectivity Index (SI)Reference
Target Compound (Hypothetical)Viral Polymerase InhibitionN/A
Chloro Analog (VC17702210)Enzyme Inhibition>50 (in vitro)
Ethyl 1-Hydroxyimidazole DerivativeVaccinia Virus Inhibition919
HIV-1 IN Inhibitor (PMC8540437)HIV-1 Integrase Inhibition33–45% at 100 µM

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

  • Antiviral Agents: Structural analogs demonstrate efficacy against orthopoxviruses and HIV-1, positioning this compound as a candidate for broad-spectrum antiviral development .

  • Enzyme Inhibitors: The carboxylic acid group chelates metal ions in enzyme active sites, potentially targeting metalloproteases or kinases .

Materials Science

  • Coordination Polymers: The carboxylic acid and imidazole moieties can act as ligands for metal-organic frameworks (MOFs) with applications in gas storage or catalysis.

  • Fluorinated Polymers: Incorporation into polymers enhances thermal stability and chemical resistance.

Challenges and Future Directions

Synthetic Optimization

Current yields for trifluoromethylation reactions remain suboptimal (~50–70%). Advances in photoredox catalysis or flow chemistry could improve efficiency .

Biological Evaluation

  • In Vivo Studies: No data exist on pharmacokinetics or toxicity. Rodent models are needed to assess bioavailability and safety .

  • Target Identification: Proteomic studies could elucidate binding partners in viral or cancer pathways .

Computational Modeling

QSAR studies and molecular docking simulations will guide the design of derivatives with enhanced affinity for biological targets .

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